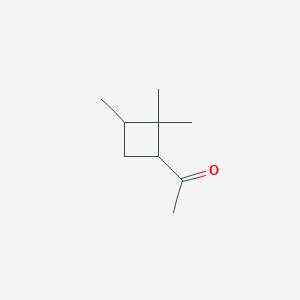
cis-1,2-Dibenzoylethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-1,2-Dibenzoylethylene: is an organic compound characterized by the presence of two benzoyl groups attached to a central ethylene moiety. This compound is known for its ability to undergo photochemical isomerization, which makes it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cis-1,2-dibenzoylethylene typically involves the isomerization of its trans isomer. The trans-to-cis isomerization can be achieved through photochemical methods. For instance, dissolving trans-1,2-dibenzoylethylene in ethanol and exposing it to light for an extended period results in the formation of the cis isomer . The reaction conditions often include the use of a sun lamp and monitoring the progress through thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale preparation methods can be scaled up for industrial purposes. The use of photochemical reactors and controlled light sources can facilitate the large-scale production of this compound.
化学反应分析
Types of Reactions: cis-1,2-Dibenzoylethylene primarily undergoes isomerization reactions. The compound can be converted back to its trans form through exposure to light or heat . Additionally, it can participate in various organic reactions typical of alkenes, such as addition reactions.
Common Reagents and Conditions:
Photochemical Isomerization: Light (e.g., sun lamp) and ethanol as a solvent.
Thermal Isomerization: Heat and acidic conditions (e.g., hydrochloric acid) can facilitate the conversion of the cis isomer back to the trans form.
Major Products: The primary product of the isomerization reactions is the trans isomer of 1,2-dibenzoylethylene. Other potential products depend on the specific reactions and conditions employed.
科学研究应用
cis-1,2-Dibenzoylethylene has several applications in scientific research:
Chemistry: It is used in studies involving photochemical reactions and isomerization processes.
Biology and Medicine: The photochemical properties of this compound are analogous to certain biological processes, such as the isomerization of retinal in vision. This makes it a useful compound for studying similar mechanisms in biological systems.
作用机制
The mechanism of action of cis-1,2-dibenzoylethylene involves the absorption of light, which excites the molecule to a higher electronic state. This excitation leads to the breaking of the carbon-carbon double bond, allowing for rotation around the bond axis. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration . The trans isomer is more effective at absorbing light, leading to the accumulation of the cis isomer during prolonged light exposure .
相似化合物的比较
trans-1,2-Dibenzoylethylene: The trans isomer of the compound, which can be converted to the cis form through photochemical isomerization.
1,2-Dichloroethylene: Another compound with cis and trans isomers, used in industrial applications.
Uniqueness: cis-1,2-Dibenzoylethylene is unique due to its specific photochemical properties and the ease with which it can undergo isomerization. This makes it a valuable compound for studying photochemical processes and developing photoresponsive materials .
属性
CAS 编号 |
959-27-3 |
|---|---|
分子式 |
C16H12O2 |
分子量 |
236.26 g/mol |
IUPAC 名称 |
(Z)-1,4-diphenylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11- |
InChI 键 |
WYCXGQSQHAXLPK-QXMHVHEDSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C(=O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


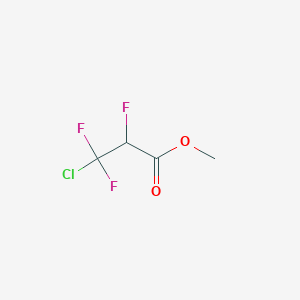

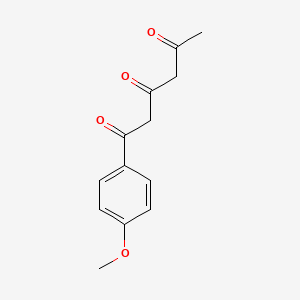
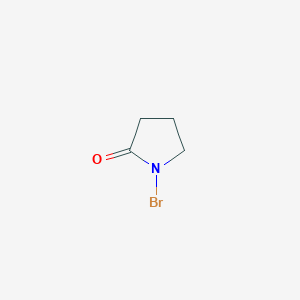
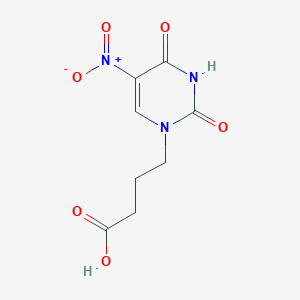
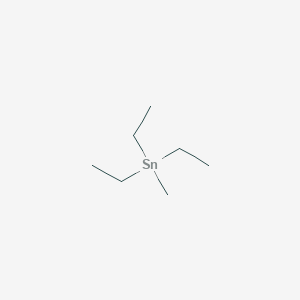
![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
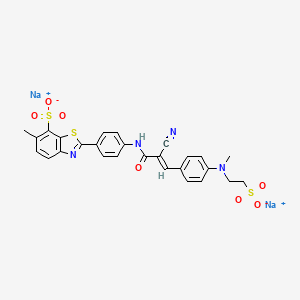
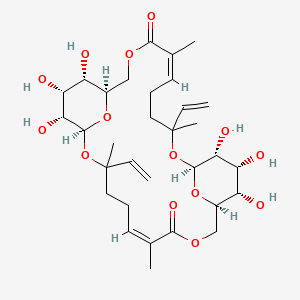
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

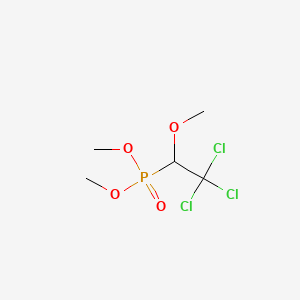
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
